(Z)-2-benzylidene-6-(3,4-dimethoxybenzyl)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
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Overview
Description
(Z)-2-benzylidene-6-(3,4-dimethoxybenzyl)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a heterocyclic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazines. This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazine ring, and substituted with benzylidene and dimethoxybenzyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-benzylidene-6-(3,4-dimethoxybenzyl)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione typically involves the aldol-crotonic condensation of imidazo[4,5-e][1,3]thiazolo[3,2-b][1,2,4]triazine-2,7-diones with aromatic or heteroaromatic aldehydes . This reaction is carried out in glacial acetic acid in the presence of excess sodium acetate, yielding the desired product in moderate to good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-benzylidene-6-(3,4-dimethoxybenzyl)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the benzylidene moiety to a benzyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms of the compound, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
(Z)-2-benzylidene-6-(3,4-dimethoxybenzyl)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-2-benzylidene-6-(3,4-dimethoxybenzyl)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Z)-2-benzylidene-6-(3,4-dimethoxybenzyl)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione include other thiazolo[3,2-b][1,2,4]triazine derivatives, such as:
- (2E)-6-benzyl-2-(2,4-dimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione
- (2E)-6-benzyl-2-(4-benzyloxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzylidene and dimethoxybenzyl groups. These structural features contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
IUPAC Name |
(2Z)-2-benzylidene-6-[(3,4-dimethoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S/c1-27-16-9-8-14(11-17(16)28-2)10-15-19(25)22-21-24(23-15)20(26)18(29-21)12-13-6-4-3-5-7-13/h3-9,11-12H,10H2,1-2H3/b18-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQICSAVVGCVCED-PDGQHHTCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=CC=C4)SC3=NC2=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC=CC=C4)/SC3=NC2=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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